![molecular formula C16H17N3O4 B2576942 6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone CAS No. 478079-21-9](/img/structure/B2576942.png)
6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone
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Description
6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Scientific Research Applications
Analgesic Activity
Several studies have synthesized and evaluated the analgesic properties of 3(2H)-pyridazinone derivatives, showing promising results in in vivo analgesic activity tests. For instance, a series of 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives were found to exhibit significant analgesic activities, comparable or superior to acetylsalicylic acid, without causing gastric ulceration, suggesting their potential as safer analgesic agents (Şüküroğlu et al., 2006; Takaya et al., 1979).
Anti-inflammatory Activity
Research into 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds has also highlighted their potential as anti-inflammatory agents. Compounds within this family have demonstrated more potent anti-inflammatory activities compared to well-known drugs like aminopyrine and phenylbutazone, making them attractive candidates for further development in this therapeutic area (Takaya & Sato, 1994).
Antimicrobial Activity
Newly synthesized 3(2H)-pyridazinone derivatives containing a N’-benzyliden-acetohydrazide moiety have been tested for their antibacterial, antifungal, and antimycobacterial activities. Certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, showing the potential of these compounds in addressing microbial resistance (Sukuroglu et al., 2012).
Anticonvulsant Activity
The exploration of pyridazinone derivatives for anticonvulsant properties has led to the synthesis of compounds with significant activity in this regard. By reacting 6-(3᾽-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one with different aldehydes, researchers have developed derivatives that exhibited notable anticonvulsant activity, further expanding the therapeutic scope of these molecules (Samanta et al., 2011).
properties
IUPAC Name |
6-(2-morpholin-4-yl-2-oxoethoxy)-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-15-7-6-14(17-19(15)13-4-2-1-3-5-13)23-12-16(21)18-8-10-22-11-9-18/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWRRMSYXPFBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-morpholino-2-oxoethoxy)-2-phenyl-3(2H)-pyridazinone |
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